Losartan 2-glucuronide

Description

Contextualization within Losartan (B1675146) Biotransformation Pathways

The biotransformation of losartan in humans is a multifaceted process involving several key metabolic routes, primarily oxidation and glucuronidation. pharmgkb.org Following oral administration, losartan undergoes significant first-pass metabolism. medsafe.govt.nz

The main pathway involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP3A4, which convert losartan to its active metabolite, E-3174 (also known as EXP3174). drugbank.comnih.govontosight.ai This conversion proceeds through an aldehyde intermediate (EXP3179). drugbank.comahajournals.org E-3174 is a more potent angiotensin II receptor antagonist than losartan itself and is largely responsible for the drug's therapeutic effects. pharmgkb.orgresearchgate.net Approximately 14% of an oral losartan dose is converted to this active metabolite. drugbank.comnih.govresearchgate.net

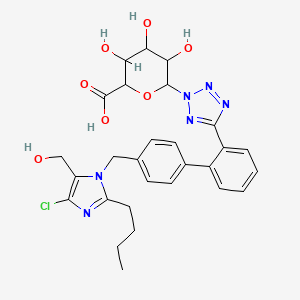

In addition to the primary oxidative pathway, losartan is also metabolized into inactive metabolites. medsafe.govt.nz This includes the formation of a minor metabolite, Losartan 2-glucuronide (also referred to as losartan N2-glucuronide). medsafe.govt.nzhpra.ie This conjugate is formed through a Phase II metabolic reaction where glucuronic acid is attached to the N2 position of the tetrazole ring of the losartan molecule. nih.gov This process occurs alongside the formation of other inactive metabolites, such as those produced by the hydroxylation of the butyl side chain. medsafe.govt.nzhpra.ie

Significance of Glucuronidation in Xenobiotic Metabolism and Elimination

Glucuronidation is a major Phase II metabolic pathway crucial for the detoxification and elimination of a wide variety of xenobiotics (foreign compounds, including drugs) and endogenous substances. ijpcbs.comwikipedia.orguef.fi The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). ijpcbs.comjove.com These enzymes facilitate the transfer of a glucuronic acid molecule from the activated coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. wikipedia.orguef.fi

The primary function of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds. ijpcbs.com Many drugs and their Phase I metabolites are lipophilic, which allows them to be easily absorbed and distributed in the body but hinders their excretion. By attaching the highly polar glucuronic acid moiety, glucuronidation transforms these substances into more water-soluble conjugates, known as glucuronides. wikipedia.org These glucuronides are then more readily eliminated from the body, typically via urine or bile. ijpcbs.comwikipedia.org This conversion generally leads to the inactivation of pharmacologically active compounds and facilitates their detoxification. uef.firesearchgate.net Glucuronidation can occur on various functional groups, including hydroxyls, carboxylic acids, amines, and, as seen with losartan, the nitrogen atoms of a tetrazole ring. nih.govjove.com

Overview of Research Scope for this compound

Research on this compound has focused on identifying its structure, the specific enzymes responsible for its formation, and its occurrence during the drug's absorption and metabolism. Studies have confirmed that the glucuronide is formed by conjugation at the N2-position of the tetrazole group. nih.gov

Investigations using recombinant human UGT enzymes have identified several isoforms capable of catalyzing the N-glucuronidation of losartan. UGT1A1, UGT1A3, UGT2B7, and UGT2B17 have all been shown to produce this compound. nih.govebi.ac.uk Kinetic analyses suggest that UGT1A1 and UGT2B7 are the main contributors to losartan glucuronidation in human liver microsomes. nih.govebi.ac.uk Interestingly, UGT1A3 exhibits strong regioselectivity, specifically targeting the N2 position of the tetrazole ring in losartan and other similar drugs. nih.govebi.ac.uk

Studies in rats have demonstrated that the formation of this compound can occur in the intestine during absorption. nih.gov Using in vitro, in situ, and in vivo models, researchers found that between 11% and 20% of losartan transported across the duodenum and jejunum was converted to its N2-glucuronide. nih.gov The metabolite was detected in portal vein plasma shortly after oral administration in conscious rats, indicating intestinal metabolism, but was found only in low concentrations in arterial samples. nih.gov

Table 1: Key Compounds in Losartan Metabolism

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Description |

|---|---|---|---|

| Losartan | C₂₂H₂₃ClN₆O | 422.91 | Parent drug; angiotensin II receptor antagonist. drugbank.com |

| E-3174 (EXP3174) | C₂₂H₂₁ClN₆O₂ | 436.90 | Active carboxylic acid metabolite of losartan. drugbank.com |

| This compound | C₂₈H₃₁ClN₆O₇ | 599.04 | Inactive N-glucuronide metabolite of losartan. cymitquimica.comscbt.com |

Table 2: Research Findings on Human UGT Enzymes Involved in this compound Formation

| UGT Isoform | Finding | Reference |

|---|---|---|

| UGT1A1 | Identified as a main contributor to losartan glucuronidation in human liver microsomes. nih.govebi.ac.uk | nih.gov, ebi.ac.uk |

| UGT1A3 | Exhibits strong regioselectivity for the N2 position of the tetrazole ring in losartan. nih.govebi.ac.uk | nih.gov, ebi.ac.uk |

| UGT2B7 | Identified as a main contributor to losartan glucuronidation in human liver microsomes. nih.govebi.ac.uk | nih.gov, ebi.ac.uk |

| UGT1A10 | Capable of glucuronidating losartan at the tetrazole-N2 position. nih.govebi.ac.uk | nih.gov, ebi.ac.uk |

| UGT2B17 | Capable of glucuronidating losartan at the tetrazole-N2 position. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFMQMUIOUSHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Formation and Regioselectivity of Losartan Glucuronides

UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Losartan (B1675146) Glucuronidation

The N-glucuronidation of losartan is a widespread activity among various human UGT isoforms within the 1A and 2B subfamilies, with several enzymes capable of catalyzing this reaction. nih.gov

Identification of Human UGTs Contributing to N2-Glucuronide Formation

Multiple UGT isoforms have been identified to participate in the formation of the N2-glucuronide of losartan. nih.gov Specific isoforms confirmed to catalyze glucuronidation at the tetrazole-N2 position include UGT1A1, UGT1A3, UGT1A10, UGT2B7, and UGT2B17. nih.gov While several UGTs can form the N2-glucuronide, no O-glucuronide of losartan has been observed to be generated by any of these tested human enzymes. nih.gov

Dominant Role of UGT1A1 and UGT2B7 in Hepatic Microsomal Glucuronidation

Within the context of the human liver, kinetic analyses have pinpointed UGT1A1 and UGT2B7 as the principal contributors to the glucuronidation of losartan in human liver microsomes (HLM). nih.gov These two isoforms play a major role in the hepatic clearance of the drug through this metabolic pathway.

Regioselectivity of Tetrazole N-Glucuronidation: N1 versus N2 Positions

The glucuronidation of the tetrazole ring of losartan can occur at two different nitrogen positions, N1 and N2, leading to the formation of regioisomers. nih.gov The selectivity for one position over the other is dependent on the specific UGT isoform involved.

UGT1A3 demonstrates a pronounced and strong regioselectivity for the N2 position of the tetrazole ring in losartan. nih.govhelsinki.fi This high degree of selectivity is a notable characteristic of this particular UGT isoform in the metabolism of sartan drugs. nih.govhelsinki.fi

In contrast to the high selectivity of UGT1A3, UGT1A10 is more versatile and is the only isoform that catalyzes the formation of both the N1- and N2-glucuronides of losartan at significant rates. nih.govhelsinki.fi

| UGT Isoform | N2-Glucuronide Formation | N1-Glucuronide Formation | Notes |

|---|---|---|---|

| UGT1A1 | Yes | No | Major contributor in human liver microsomes. nih.gov |

| UGT1A3 | Yes | No | Exhibits strong regioselectivity for the N2 position. nih.gov |

| UGT1A10 | Yes | Yes | Catalyzes the formation of both N1- and N2-glucuronides. nih.gov |

| UGT2B7 | Yes | No | Major contributor in human liver microsomes. nih.gov |

| UGT2B17 | Yes | No | Contributes to N2-glucuronidation. nih.gov |

Comparative Glucuronidation Across In Vitro and Ex Vivo Species Models

Studies utilizing liver microsomes from various animal species have revealed significant differences in the production of losartan glucuronide regioisomers. nih.gov Examinations of liver microsomes from humans, rabbits, rats, pigs, moose, and cattle have all shown the production of one or two N-glucuronides, where conjugation occurs at either the N1 or N2 position of the tetrazole ring. nih.gov These findings highlight the species-dependent nature of losartan glucuronidation, which can impact the metabolic profile of the drug across different preclinical models.

| Species | Observed N-Glucuronide Formation (N1 and/or N2) |

|---|---|

| Human | Yes |

| Rabbit | Yes |

| Rat | Yes |

| Pig | Yes |

| Moose | Yes |

| Bovine (Cattle) | Yes |

Glucuronide Regioisomer Production in Liver Microsomes from Various Animal Species (e.g., human, rabbit, rat, pig, moose, bovine)

Studies utilizing liver microsomes from a range of animal species have demonstrated the widespread capability to produce losartan glucuronides, although with notable differences in the types and quantities of isomers formed. nih.gov Liver microsomes are a common in vitro model for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, including UGTs. helsinki.fi

The glucuronidation of losartan can occur at different positions, but a primary site of conjugation is the tetrazole ring, leading to the formation of N-glucuronides. nih.govnih.gov Specifically, conjugation can happen at the N1 or N2 position of this ring. nih.gov In rats, for instance, losartan is known to be conjugated with glucuronic acid at the N2-position of the tetrazole group. nih.gov

Investigations have examined the production of these regioisomers in several species:

Human: In human liver microsomes (HLM), several UGT enzymes, including UGT1A1, UGT1A3, UGT1A10, UGT2B7, and 2B17, have been shown to glucuronidate losartan at the N2 position of the tetrazole ring. nih.gov UGT1A10 can also produce the N1-glucuronide. nih.gov Kinetic analyses suggest that UGT1A1 and UGT2B7 are the primary contributors to losartan glucuronidation in the human liver. nih.gov Notably, O-glucuronides of losartan were not generated by any of the tested human UGT enzymes. nih.gov

Rabbit: Liver microsomes from rabbits are capable of producing losartan glucuronides. nih.gov

Rat: Rat liver microsomes have been used to synthesize and study losartan glucuronides. nih.govcolab.ws Studies confirm the formation of the N2-tetrazole glucuronide during losartan's absorption in the rat intestine as well. nih.gov

Pig: Pig liver microsomes have been successfully used as a catalyst for the biosynthesis of losartan glucuronides. nih.govcolab.wsnih.gov

Moose: Moose liver microsomes have also been identified as capable of producing various sartan glucuronides, including those of losartan. nih.govcolab.wsnih.gov

Bovine: Similar to other species, bovine liver microsomes can be used to enzymatically synthesize losartan glucuronides. nih.govcolab.wsnih.gov

The following table summarizes the relative formation rates of different losartan glucuronides in the liver microsomes of various species.

| Species | Losartan-N1-glucuronide (%) | Losartan-N2-glucuronide (%) | Losartan-O-glucuronide (%) |

|---|---|---|---|

| Human | 15 | 85 | - |

| Bovine | 20 | 80 | - |

| Moose | 25 | 75 | - |

| Pig | 5 | 95 | - |

| Rabbit | 50 | 50 | - |

| Rat | - | 100 | - |

Observed Species Differences in Glucuronidation Profiles

Significant species differences have been observed in the glucuronidation profiles of losartan. nih.gov These variations are evident in the regioselectivity of the UGT enzymes, leading to different proportions of the N1- and N2-glucuronide isomers. nih.gov

All studied liver microsomes—from human, rabbit, rat, pig, moose, and bovine sources—were found to produce one or two N-glucuronides of losartan via conjugation at the tetrazole ring. nih.gov However, the ratio of the N1- to N2-glucuronide varied considerably among the species. For instance, while rat liver microsomes exclusively produce the N2-glucuronide, rabbit liver microsomes produce the N1- and N2-isomers in equal amounts. nih.gov Pig liver microsomes show a strong preference for the N2-position, whereas moose and bovine microsomes produce a higher proportion of the N2-isomer but also a notable amount of the N1-isomer. nih.gov

Compared to the animal species studied, human liver microsomes were found to glucuronidate losartan relatively inefficiently. helsinki.fi These large differences highlight the difficulty in extrapolating metabolic data from animal models to humans. helsinki.finih.gov

The table below details the specific UGT enzymes involved in losartan's N-glucuronidation in humans and their regioselectivity.

| Human UGT Isoform | Regioselectivity (Position on Tetrazole Ring) |

|---|---|

| UGT1A1 | N2 |

| UGT1A3 | N2 (Strongly selective) |

| UGT1A10 | N1 and N2 |

| UGT2B7 | N2 |

| UGT2B17 | N2 |

Methodologies for Synthesis of Losartan Glucuronides for Research Purposes

Enzyme-Assisted Biosynthesis for Reference Material Generation

Enzymatic methods are widely utilized for the production of glucuronide metabolites due to their high selectivity. helsinki.fi These methods primarily involve the use of UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to a substrate. hyphadiscovery.com

Utilization of Liver Microsomes from Different Species as Catalysts

Liver microsomes, which contain a high concentration of UGTs, are frequently used as catalysts for the biosynthesis of drug glucuronides. helsinki.fi For the synthesis of losartan (B1675146) glucuronides, liver microsomes from various species have been investigated to understand interspecies differences in metabolism. nih.gov

Research has demonstrated the use of liver microsomes from bovine, moose, rat, and pig for the milligram-scale biosynthesis of losartan's glucuronic acid conjugates. nih.govcolab.ws Studies have shown significant variations in the production of different glucuronide regioisomers of losartan among liver microsomes from human (HLM), rabbit, rat, pig, moose, and bovine sources. nih.gov Despite these differences, all tested liver microsomes were capable of producing one or two N-glucuronides, where conjugation occurred at either the N1 or N2 position of the tetrazole ring. nih.gov

The glucuronidation activity of liver microsomes has been shown to differ between species. helsinki.fi For instance, in the context of neurosteroid glucuronidation, bovine liver microsomes were found to produce mainly a single major glucuronidation product with high yields, whereas porcine liver microsomes produced various regioisomers due to the presence of dehydrogenases. nih.gov

Application of Recombinant Human UGTs in Milligram-Scale Synthesis

To achieve more specific and controlled synthesis, recombinant human UGTs are employed. helsinki.fi These enzymes allow for the production of specific glucuronide isomers and help in identifying the particular UGT isoforms responsible for the metabolism of a drug.

Several recombinant human UGTs have been identified to catalyze the glucuronidation of losartan. Specifically, UGTs 1A1, 1A3, 1A10, 2B7, and 2B17 have been shown to glucuronidate losartan at the tetrazole-N2 position. nih.gov Additionally, UGT1A10 is also capable of producing the N1-glucuronide of losartan. nih.govresearchgate.net Interestingly, no O-glucuronide of losartan was generated by any of the tested human UGT enzymes. nih.gov Kinetic analyses have suggested that UGT1A1 and UGT2B7 are the primary contributors to losartan glucuronidation in human liver microsomes. nih.gov UGT1A3 has demonstrated strong regioselectivity towards the N2 position of the tetrazole ring in losartan. nih.gov

Table 1: Human UGT Isoforms Involved in Losartan N-Glucuronidation

| UGT Isoform | Position of Glucuronidation on Tetrazole Ring |

|---|---|

| UGT1A1 | N2 |

| UGT1A3 | N2 |

| UGT1A10 | N1 and N2 |

| UGT2B7 | N2 |

| UGT2B17 | N2 |

Advantages of Enzymatic Methods for Stereoselective and Regioselective Glucuronide Production

Enzymatic synthesis of glucuronides offers significant advantages over chemical methods, particularly in terms of selectivity. helsinki.fi The three-dimensional structure of enzymes allows them to catalyze reactions at specific functional groups, leading to high regioselectivity and stereoselectivity. mdpi.com

A key advantage of UGT-catalyzed synthesis is the exclusive formation of β-anomers of the glucuronide conjugates. helsinki.ficore.ac.uk This stereoselectivity is crucial as the biological activity of glucuronides can be dependent on their stereochemistry. Furthermore, enzymes can produce monoglucuronides with high regioselectivity, even when multiple potential glucuronidation sites exist on the aglycone. helsinki.fi This specificity simplifies the purification process and ensures the generation of the correct isomer for use as a reference standard. The high efficiency and selectivity of enzymatic reactions often result in higher yields and less waste compared to traditional chemical catalysis. mdpi.comresearchgate.net

Chemical Synthesis Approaches for N-Glucuronide Regioisomers

While enzymatic methods are preferred for their selectivity, chemical synthesis provides an alternative route for producing glucuronide standards, especially for N-glucuronides. hyphadiscovery.com

Principles and Modifications of Methods for N-Glucuronide Synthesis

The chemical synthesis of N-glucuronides can be achieved through the reaction of glucuronic acid with an amine. helsinki.fi Modifications of the Koenigs-Knorr reaction are also commonly employed for the production of N-glucuronides. helsinki.fi The Koenigs-Knorr reaction involves the coupling of an aglycone with a glycosyl halide (e.g., methyl acetobromo-α-D-glucuronate) in the presence of a promoter, often a silver salt. helsinki.fi The initial product is a fully protected β-D-glucuronide, which is then deprotected by hydrolysis with an alkali to yield the final product. helsinki.fi

Comparative Evaluation of Chemical versus Enzymatic Synthesis Efficacy and Selectivity

When comparing chemical and enzymatic synthesis, several factors must be considered, including efficacy, selectivity, and the complexity of the process.

Enzymatic synthesis is generally superior in terms of selectivity. helsinki.fi As mentioned, UGTs produce only the β-anomer and can exhibit high regioselectivity, which is difficult to achieve with chemical methods. helsinki.fi Chemical synthesis, if the aglycone has multiple reactive sites, can result in a mixture of mono- and polyglucuronides unless protecting groups are used for the unwanted sites. helsinki.fi The Koenigs-Knorr reaction, for instance, can yield the α-anomer and ortho ester as by-products in addition to the desired β-D-glucuronide. helsinki.fi

In terms of yield, enzymatic methods can be highly efficient, with reported yields for some glucuronides ranging from 10-78%. nih.gov The fractional yield of enzyme-assisted synthesis can be significantly greater than that of chemical synthesis. nih.gov However, chemical synthesis can often be performed on a larger scale, potentially affording a greater total amount of the desired product. nih.gov The success of chemical synthesis is also highly dependent on the structural complexity and chemical stability of the target glucuronide. researchgate.net

Table 2: Comparison of Synthesis Methods for Losartan Glucuronides

| Feature | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Stereoselectivity | High (produces only β-anomers) helsinki.fi | Variable (can produce α- and β-anomers) helsinki.fi |

| Regioselectivity | High (can target specific sites) helsinki.fi | Low (may require protecting groups) helsinki.fi |

| Reaction Conditions | Mild | Can be harsh |

| By-products | Minimal | Can produce multiple isomers and by-products helsinki.fi |

| Scalability | Can be challenging for large quantities | More readily scalable nih.gov |

| Complexity | Simpler reaction setup | Often requires multiple protection and deprotection steps researchgate.net |

Analytical Characterization and Quantification Methods for Losartan 2 Glucuronide

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The unambiguous identification of Losartan (B1675146) 2-glucuronide and the precise determination of its chemical structure rely heavily on the application of advanced spectroscopic and spectrometric methods. Mass spectrometry provides vital information on the molecular weight and fragmentation patterns, while nuclear magnetic resonance spectroscopy is indispensable for pinpointing the exact location of the glucuronic acid moiety on the losartan molecule.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Mass spectrometry (MS) and, more specifically, tandem mass spectrometry (MS/MS), are cornerstone techniques for the identification of drug metabolites, including Losartan 2-glucuronide. The primary approach for identifying glucuronidated compounds involves monitoring for a characteristic neutral loss of the glucuronic acid moiety.

During MS/MS analysis, the glucuronide conjugate is subjected to collision-induced dissociation (CID), which typically results in the cleavage of the glycosidic bond. This cleavage leads to a neutral loss of 176.0321 Da, corresponding to the mass of anhydroglucuronic acid (C₆H₈O₆) nih.govnih.govresearchgate.net. The resulting product ion spectrum will then prominently feature the protonated molecule of the aglycone, in this case, losartan.

Even in instances where the neutral loss fragment is not the most abundant ion, a spectral match of the remaining fragment ions with the known fragmentation pattern of a losartan reference standard can confirm the identity of the metabolite nih.gov. In negative ion mode, characteristic fragment ions of the glucuronide moiety itself, such as at m/z 175 and m/z 113, can also be observed, further aiding in the identification nih.gov.

Table 1: Characteristic Mass Spectrometric Data for Glucuronide Identification

| Ionization Mode | Precursor Ion | Characteristic Fragmentation | Product Ion(s) |

| Positive | [M+H]⁺ | Neutral loss of anhydroglucuronic acid | [Aglycone+H]⁺ |

| Negative | [M-H]⁻ | Cleavage of the glucuronide moiety | [Aglycone-H]⁻, m/z 175, m/z 113 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Determining Sites of Glucuronidation

While mass spectrometry can confirm the presence of a glucuronide conjugate, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise site of glucuronidation. This is particularly crucial for molecules like losartan, which possess multiple potential sites for conjugation.

Through enzyme-assisted synthesis, milligram quantities of losartan glucuronide isomers can be produced for structural analysis nih.gov. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are then employed to establish the connectivity between the glucuronic acid moiety and the losartan molecule.

For this compound, these advanced NMR techniques have unequivocally confirmed that the glucuronic acid is attached to the N2 position of the tetrazole ring of losartan nih.gov. The correlations observed in the HMBC spectrum between the anomeric proton of the glucuronic acid and the carbon atoms of the tetrazole ring provide the conclusive evidence for this specific site of attachment.

Chromatographic Methods for Separation and Quantification in Research Settings

Chromatographic techniques are essential for the separation of this compound from the parent drug, its active carboxylic acid metabolite (EXP3174), and other potential metabolites present in biological samples. The development of robust and sensitive chromatographic methods is a prerequisite for accurate quantification in research settings.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices. While many published LC-MS/MS methods focus on the simultaneous determination of losartan and its active metabolite, EXP3174, the principles of these methods can be adapted for the analysis of this compound.

A typical LC-MS/MS method would involve reversed-phase chromatography to separate the analytes, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. For this compound, a specific precursor-to-product ion transition would be monitored to ensure specificity and minimize interferences from the matrix. Given the characteristic neutral loss, a transition from the precursor ion of this compound to the product ion of losartan could be a viable option for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development for Losartan Metabolites

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of pharmaceuticals. Several HPLC methods have been developed for the determination of losartan and its metabolites in various samples.

The development of an HPLC method for the separation of this compound would typically involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and an acidic aqueous buffer), flow rate, and detection wavelength. The goal is to achieve adequate resolution between losartan, this compound, and other related compounds. The significant difference in polarity between the parent drug and its glucuronide conjugate generally allows for good chromatographic separation.

Considerations for Quantification in In Vitro and Animal Biological Matrices

Accurate quantification of this compound in in vitro and animal biological matrices, such as microsomal incubations, plasma, urine, and bile, requires careful consideration of several factors to ensure the reliability of the results.

Matrix Effects: The components of biological matrices can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. It is crucial to evaluate and minimize these matrix effects, often through effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The use of a stable isotope-labeled internal standard is also highly recommended to compensate for matrix effects.

Extraction Recovery: The efficiency of the extraction method in recovering this compound from the biological matrix must be determined. This is typically assessed by comparing the analytical response of an extracted sample to that of a non-extracted standard of the same concentration.

Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be evaluated to ensure that the measured concentration reflects the true concentration at the time of sample collection. Glucuronide conjugates can be susceptible to enzymatic degradation by β-glucuronidases present in some biological samples.

Studies have shown that this compound is formed in the rat intestine and can be detected in the portal vein plasma shortly after oral administration of losartan, highlighting the importance of robust analytical methods for its quantification in preclinical pharmacokinetic studies.

Enzyme Kinetics and Substrate Specificity in Losartan Glucuronidation Research

Kinetic Analyses of UGT-Catalyzed Losartan (B1675146) Glucuronidation

The enzymatic conversion of losartan to Losartan 2-glucuronide is a process that can be quantitatively described through kinetic analyses. These studies are fundamental to characterizing the efficiency and capacity of the involved UGT isoforms in metabolizing losartan.

Determination of Kinetic Parameters (e.g., Km, Vmax) for Specific UGT Isoforms (e.g., UGT1A1, UGT1A3, UGT2B7)

Kinetic studies have been instrumental in quantifying the contribution of different UGT isoforms to the glucuronidation of losartan. For UGT1A1 and UGT2B7, which follow Michaelis-Menten kinetics, the key parameters are the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate.

| UGT Isoform | Kinetic Model | Km (µM) | Vmax (pmol/min/mg protein) | Substrate Inhibition Constant (Ki) (µM) |

|---|---|---|---|---|

| UGT1A1 | Michaelis-Menten | Data Not Available in Snippets | Data Not Available in Snippets | N/A |

| UGT1A3 | Substrate Inhibition | Data Not Available in Snippets | Data Not Available in Snippets | Data Not Available in Snippets |

| UGT2B7 | Michaelis-Menten | Data Not Available in Snippets | Data Not Available in Snippets | N/A |

Stereochemical and Steric Influences on UGT Activity Towards Glucuronidation

The efficiency of glucuronidation is not solely dependent on the concentration of the substrate and enzyme but is also significantly influenced by the three-dimensional structure of the substrate molecule. Stereochemical and steric factors play a crucial role in determining the rate and selectivity of UGT-catalyzed reactions.

Impact of Substrate Molecular Features on Glucuronidation Rates by UGTs (e.g., UGT2B7, UGT2B17)

Research on UGT2B7 and UGT2B17 has demonstrated a high degree of stereoselectivity in the glucuronidation of various alcohol substrates. acs.org These studies consistently show a preference for the conjugation of (R)-enantiomers over their (S)-enantiomer counterparts. acs.orgnih.gov This indicates that the spatial arrangement of the hydroxyl group, the site of glucuronidation, is a critical determinant of the reaction rate. acs.org

Interestingly, while the catalytic transformation is highly dependent on the stereochemistry of the substrate, the binding affinity of the enantiomeric substrates to the enzyme may not be significantly different. acs.orgnih.gov This suggests that the chiral distinction occurs primarily at the level of the catalytic step rather than the initial substrate binding. The diastereoselectivity of the UGT-catalyzed conjugation appears to stem from the precise orientation of the substrate within the catalytic site, which facilitates the transfer of glucuronic acid. nih.gov

Insights into UGT Active Site Architecture and Substrate Recognition

The active site of UGT enzymes is the region where the substrate and the co-substrate, UDP-glucuronic acid (UDPGA), bind and the glucuronidation reaction occurs. While a complete crystal structure of a full-length human UGT is not yet available, a partial structure of the C-terminal domain of UGT2B7 has been resolved. wikipedia.org This domain is primarily responsible for binding the UDPGA co-substrate, while the more variable N-terminal domain is responsible for substrate binding and specificity. wikipedia.orgfrontiersin.org

Biochemical and Pharmacological Characterization of Losartan Glucuronides in Research Models

In Vitro and Ex Vivo Biochemical Interactions and Metabolite Formation

The formation of glucuronide conjugates is a significant pathway in the metabolism of many compounds, including losartan (B1675146). Research using animal tissues and cell cultures has provided insight into where and how this process occurs.

Studies utilizing in vitro, in situ, and in vivo models have demonstrated that the intestine of the rat is a site of losartan glucuronidation during the absorption process. nih.gov The primary metabolite formed is a glucuronide conjugate at the N2-position of the tetrazole group, a structure confirmed by liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.gov

This conjugation occurs predominantly in the upper gastrointestinal tract. nih.gov In studies using isolated segments of the rat intestine, approximately 12% to 20% of the losartan transported across the duodenum and jejunum was converted to Losartan 2-glucuronide. nih.gov Conversely, the formation of this glucuronide was not detected in sections of the ileum or colon. nih.gov

Using an in situ intestinal loop model, where the small intestine is isolated and perfused, similar findings were observed. Between 11% and 15% of the losartan absorbed was conjugated on the tetrazole group. nih.gov In conscious rats, the N2-glucuronide was identified in plasma samples from the portal vein shortly after oral administration of losartan, confirming that this metabolic process occurs in a living organism. nih.gov However, it was found only at low concentrations in a few of the arterial samples analyzed. nih.gov Notably, the primary pharmacologically active metabolite of losartan, EXP-3174, was not detected in either the in vitro or in situ intestinal models, indicating that the intestine's primary metabolic role for losartan in this model is glucuronidation rather than oxidation. nih.gov

Table 1: Formation of this compound in Rat Intestinal Models

| Model | Intestinal Segment | Percentage of Losartan Conjugated | Reference |

|---|---|---|---|

| In Vitro Transport | Duodenum & Jejunum | 12% - 20% | nih.gov |

| In Vitro Transport | Ileum & Colon | Not Detected | nih.gov |

| In Situ Intestinal Loop | Upper GI Tract | 11% - 15% | nih.gov |

| In Vivo (conscious rats) | Portal Vein Plasma | Detected | nih.gov |

| In Vivo (conscious rats) | Arterial Plasma | Low concentrations | nih.gov |

Commonly used cell culture systems for studying drug absorption and metabolism, such as Caco-2 and MDCK-MDR1 cells, have been investigated for their ability to form losartan metabolites. In studies analyzing the intracellular environment of these cell monolayers following transport experiments, the formation of glucuronide metabolites was not observed. mdpi.com While a negligible amount (less than 0.02%) of losartan was converted to its active metabolite EXP-3174, no glucuronides of either losartan or EXP-3174 were found. mdpi.com

These findings suggest that Caco-2 and MDCK-MDR1 cell lines, under the reported experimental conditions, lack the specific UDP-glucuronosyltransferase (UGT) enzyme activity required for the N-glucuronidation of losartan. The research in these systems focused primarily on characterizing the active transport of losartan, identifying it as a substrate for efflux transporters like P-glycoprotein. mdpi.comnih.gov

Advanced Research Topics and Future Directions in Losartan 2 Glucuronide Studies

Investigation of Genetic Polymorphisms Affecting UGT Enzymes and Losartan (B1675146) Glucuronidation Variability

The formation of Losartan 2-glucuronide is catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes. Research has identified that UGTs 1A1, 1A3, 1A10, 2B7, and 2B17 are all capable of glucuronidating losartan at the N2 position of its tetrazole ring frontiersin.org. Kinetic analyses in human liver microsomes (HLM) have pinpointed UGT1A1 and UGT2B7 as the primary contributors to this metabolic process frontiersin.orgnih.gov. UGT1A3, while a contributor, is noted for its high selectivity for the N2 position frontiersin.org.

Given the number of enzymes involved, there is significant potential for interindividual variability in the rate of this compound formation due to genetic polymorphisms in the UGT genes. The human UGT genes are known to be highly polymorphic, which can lead to enzymes with reduced, absent, or even increased activity nih.gov. For example, the UGT1A1 gene is well-known for the UGT1A128* variant, which is associated with reduced enzyme expression and is a key factor in Gilbert's syndrome simulations-plus.com. While the direct impact of specific UGT1A1 or UGT2B7 polymorphisms on losartan glucuronidation is an area for further research, the principles of pharmacogenetics strongly suggest that such variations will influence the drug's metabolic profile.

Table 1: UGT Enzymes Involved in this compound Formation and Examples of Relevant Genetic Polymorphisms

| UGT Enzyme | Role in Losartan Glucuronidation | Example of Polymorphism Type | Potential Impact on Enzyme Function |

| UGT1A1 | Primary contributor in human liver microsomes frontiersin.orgnih.gov. | Promoter repeat polymorphism (e.g., UGT1A128) | Reduced gene expression and enzyme levels simulations-plus.com. |

| UGT2B7 | Primary contributor in human liver microsomes frontiersin.orgnih.gov. | Single Nucleotide Polymorphism (SNP) (e.g., UGT2B72) | Altered enzyme kinetics or stability. |

| UGT1A3 | Highly selective for the N2 position of the tetrazole ring frontiersin.org. | Single Nucleotide Polymorphism (SNP) | Could alter substrate affinity or catalytic rate. |

| UGT1A10 | Catalyzes N2-glucuronidation frontiersin.org. | Single Nucleotide Polymorphism (SNP) | Variable enzyme activity. |

| UGT2B17 | Catalyzes N2-glucuronidation frontiersin.org. | Gene deletion polymorphism | Complete absence of enzyme activity. |

Structural Biology Approaches to Elucidate Losartan-UGT Binding and Catalytic Mechanisms

A significant challenge in understanding the precise molecular interactions between losartan and UGT enzymes is the lack of experimentally determined three-dimensional structures. Human UGTs are membrane-bound proteins embedded within the endoplasmic reticulum, which makes them notoriously difficult to crystallize for X-ray diffraction or analyze via cryo-electron microscopy nih.govnih.gov. To date, no full-length crystal structure of a human UGT has been solved nih.govnih.gov.

To overcome this limitation, researchers rely on computational structural biology approaches. The primary method used is homology modeling . This technique involves building a 3D model of a human UGT (e.g., UGT1A1 or UGT2B7) using the known crystal structure of a related, soluble protein—typically a glycosyltransferase from a plant or bacterium—as a template nih.gov.

Once a plausible homology model is generated, molecular docking simulations are employed. In these simulations, the losartan molecule is computationally placed into the predicted active site of the UGT model. The software calculates the most energetically favorable binding poses, providing hypotheses about:

Key Amino Acid Interactions : Identifying specific amino acid residues within the active site that may form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with different parts of the losartan molecule, such as the tetrazole ring or the butyl chain.

Substrate Orientation : Predicting how losartan is oriented within the active site to facilitate the transfer of glucuronic acid specifically to the N2-nitrogen of the tetrazole ring. This is particularly important for explaining the high regioselectivity of enzymes like UGT1A3 nih.gov.

Binding Affinity : Estimating the strength of the interaction, which can help explain why some UGT isoforms are more active towards losartan than others.

The catalytic mechanism of glucuronidation itself is generally understood to be a bi-substrate reaction that proceeds via a direct SN2-like mechanism clinpgx.org. In the context of losartan, a nucleophilic nitrogen atom on the tetrazole ring attacks the anomeric C1 carbon of the co-substrate, UDP-glucuronic acid (UDPGA). This results in the formation of the N-glucuronide bond with an inversion of stereochemistry at the C1 carbon and the release of UDP clinpgx.org. Structural models help to visualize how the enzyme's active site residues facilitate this reaction by properly positioning both the losartan molecule and the UDPGA co-substrate and potentially stabilizing the transition state.

Development of Predictive In Vitro-In Vivo Extrapolation (IVIVE) Models for Glucuronide Disposition in Animal Systems

In preclinical drug development, predicting the in vivo pharmacokinetic behavior of a drug and its metabolites in animals from in vitro data is a critical step. In Vitro-In Vivo Extrapolation (IVIVE) provides a mathematical framework to achieve this. For this compound, IVIVE models are developed to predict its formation and disposition in animal systems, helping to anticipate metabolite exposure before in vivo studies are conducted.

The process begins with generating robust in vitro data from animal-derived biological matrices:

Enzyme Kinetics : The fundamental inputs are the kinetic parameters for this compound formation, namely the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These are determined by incubating losartan at various concentrations with subcellular fractions like liver microsomes, kidney microsomes, or intestinal microsomes from preclinical species (e.g., rats, dogs) frontiersin.orgsemanticscholar.org.

In Vitro Systems : While microsomes are commonly used, they often require activation with detergents like alamethicin to overcome enzyme latency, which can otherwise lead to a significant underprediction of in vivo clearance nih.gov. Suspensions of primary hepatocytes are also used as they represent a more integrated system that includes both metabolic enzymes and relevant drug transporters.

Organ-Specific Metabolism : Studies have shown that losartan glucuronidation occurs not only in the liver but also significantly in the intestine during absorption in rats, which must be accounted for in a comprehensive model frontiersin.org.

Once in vitro intrinsic clearance (CLint) is calculated (as Vmax/Km), it is scaled up to predict the in vivo clearance of an entire organ using physiological scaling factors specific to the animal species being studied. These factors include organ weights (liver, kidney), organ blood flow rates, and the amount of microsomal protein per gram of tissue (e.g., MPPGK for kidney) clinpgx.org.

These scaled parameters are then integrated into a modeling framework:

Static Models : These provide a simple, direct calculation of organ clearance (e.g., hepatic clearance) based on CLint and physiological parameters.

Physiologically Based Pharmacokinetic (PBPK) Models : These are more sophisticated, dynamic models that represent the animal body as a series of interconnected physiological compartments (organs and tissues) mdpi.comhelsinki.fi. The model simulates the absorption, distribution, metabolism, and excretion (ADME) of both losartan and the newly formed this compound over time. By incorporating the scaled in vitro metabolic data into the relevant organ compartments (e.g., gut wall, liver), a PBPK model can predict the full plasma concentration-time profiles of both the parent drug and its glucuronide metabolite.

A key challenge in developing these models is the notable species difference in UGT expression and losartan metabolism, which makes species-specific model development and validation essential for accurate preclinical predictions semanticscholar.orgnih.gov.

Exploration of this compound's Role in Drug-Drug Interactions at the Metabolic Level in Research Models (excluding clinical outcomes)

While drug-drug interactions (DDIs) involving losartan's CYP450-mediated oxidation are well-documented, the potential for DDIs at the level of its glucuronidation pathway is an important area of preclinical investigation. These studies use in vitro and animal models to explore how co-administered compounds might alter the formation of this compound, without assessing the final clinical effect. The two primary mechanisms investigated are enzyme inhibition and induction.

Inhibition Studies: The potential for a second drug to act as an inhibitor of losartan glucuronidation is typically assessed using in vitro research models:

Recombinant Human UGTs : To identify specific enzyme interactions, losartan is incubated with individual recombinant UGT isoforms known to be involved in its metabolism (e.g., rUGT1A1, rUGT2B7) in the presence and absence of a potential inhibitor mdpi.com. A decrease in the rate of this compound formation indicates direct inhibition of that specific enzyme. This approach allows for the determination of the inhibition constant (Ki).

Induction Studies: Enzyme induction involves an increase in the amount of UGT enzyme, leading to faster metabolism. This is typically a slower process than inhibition and is studied in models capable of protein synthesis:

Hepatocyte Cultures : Primary cultures of human or animal hepatocytes are treated with a suspected inducing agent for 24-72 hours. After treatment, the cells are incubated with losartan, and the rate of this compound formation is measured. An increase in metabolic rate compared to untreated control cells suggests induction. This can be confirmed by measuring increases in UGT mRNA or protein levels.

In Vivo Animal Models : Preclinical animal models, such as rats, are used to confirm in vitro findings. Animals are pre-treated with a potential inducer (e.g., rifampicin) for several days to allow for enzyme synthesis. Subsequently, a dose of losartan is administered, and its pharmacokinetic profile is compared to that in a control group. Enzyme induction would be indicated by an increased clearance of losartan and a corresponding faster formation and potentially higher exposure of this compound.

These preclinical DDI studies are crucial for building a complete metabolic profile for losartan. They are particularly relevant for scenarios where the main oxidative pathway is saturated or inhibited, which would increase the metabolic flux through the glucuronidation pathway and make it a more likely site for significant DDIs.

Application of Systems Pharmacology Approaches to Model Losartan and its Glucuronide Metabolism and Disposition in Pre-clinical Contexts

Systems pharmacology, particularly Quantitative Systems Pharmacology (QSP), represents a sophisticated evolution of traditional pharmacokinetic modeling. It aims to create a holistic, mathematical representation of a drug's interaction with a biological system by integrating data across multiple biological scales, from molecular interactions to whole-organism physiology youtube.comlabsyspharm.org.

While numerous PBPK models exist for losartan, they have overwhelmingly focused on the CYP2C9-mediated conversion to the active metabolite E-3174 and the subsequent pharmacodynamic effect on blood pressure frontiersin.orgmdpi.comnih.govnih.gov. The glucuronidation pathway, though acknowledged, is often simplified or omitted. A dedicated systems pharmacology model for losartan in a preclinical context would explicitly incorporate the formation and disposition of this compound.

Constructing such a model would involve several key components:

A PBPK Framework : The model's foundation would be a PBPK structure, representing the anatomy and physiology of a preclinical species (e.g., a rat). This includes compartments for the gut, liver, kidneys, plasma, and other tissues, all connected by physiological blood flow rates mdpi.comnih.gov.

Integration of Dual Metabolic Pathways : Within the liver compartment (and the gut wall compartment), the model would feature parallel mathematical descriptions for both major metabolic routes:

Oxidation : The conversion of losartan to E-3174 via CYP enzymes, using kinetic parameters (Vmax, Km) derived from in vitro studies with rat liver microsomes.

Glucuronidation : The simultaneous formation of this compound by UGT enzymes, again parameterized with species-specific in vitro kinetic data. This allows the model to simulate the metabolic competition between the two pathways.

Metabolite Disposition : The model must include specific parameters for the formed this compound. This involves defining its distribution into various tissues and, critically, its pathways of elimination, which would primarily be renal and/or biliary excretion. Clearance values for the glucuronide would be obtained from preclinical in vivo data or estimated using IVIVE.

Incorporation of Variability : The model could be designed to explore the impact of variability. For instance, it could simulate how altered CYP2C9 activity (mimicking genetic polymorphisms or DDIs) would dynamically shift the metabolic flux, leading to a quantifiable increase in the formation of this compound.

The application of such a comprehensive preclinical model would be to provide a quantitative, mechanistic understanding of the complete disposition of losartan. It would enable researchers to predict the exposure of not just the parent drug and its active metabolite, but also the glucuronide conjugate under various physiological conditions or during co-administration with other drugs, offering a more complete preclinical assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.